molecular formula C9H14N4O2 B582403 tert-Butyl (6-aminopyrimidin-4-yl)carbamate CAS No. 1330532-98-3

tert-Butyl (6-aminopyrimidin-4-yl)carbamate

Cat. No.: B582403
CAS No.: 1330532-98-3
M. Wt: 210.237
InChI Key: PKHIIDRUXBVFCZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (6-aminopyrimidin-4-yl)carbamate can be synthesized through a multi-step process involving the protection of the amine group. One common method involves the use of tert-butyl chloroformate (Boc-Cl) to protect the amine group of 6-aminopyrimidine . The reaction typically occurs in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM). The reaction conditions are generally mild, with the reaction being carried out at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The industrial production also emphasizes the importance of purity and consistency, often requiring additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (6-aminopyrimidin-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Trifluoroacetic Acid (TFA): Used for deprotection of the tert-butyl group.

    Triethylamine (TEA): Used as a base in the protection reaction.

    Dichloromethane (DCM): Common solvent for the reactions.

Major Products Formed

    Free Amine: Formed after deprotection of the tert-butyl group.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

tert-Butyl (6-aminopyrimidin-4-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (6-aminopyrimidin-4-yl)carbamate primarily involves its role as a protecting group. The tert-butyl group protects the amine functionality during synthetic transformations, preventing unwanted reactions. The protected amine can then be selectively deprotected under specific conditions, allowing for further functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (6-aminopyrimidin-4-yl)carbamate is unique due to its specific structure, which provides stability and ease of deprotection under mild conditions. This makes it particularly valuable in peptide synthesis and other applications where selective protection and deprotection of amines are required .

Properties

IUPAC Name

tert-butyl N-(6-aminopyrimidin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2/c1-9(2,3)15-8(14)13-7-4-6(10)11-5-12-7/h4-5H,1-3H3,(H3,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHIIDRUXBVFCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=NC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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